N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Description
N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C29H36ClN7O2 and its molecular weight is 550.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds structurally related to N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities against various test microorganisms, showing good to moderate activities (Bektaş et al., 2007).
Development of Quality Control Methods
Quality control methods have been developed for compounds within the same family, emphasizing the importance of stringent quality measures in pharmaceutical development. A project aimed at establishing quality control methods for a leader compound among [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, showcased the development of various indicators such as solubility, identification, and purity assessments (Danylchenko et al., 2018).
Synthesis, Antibacterial, and Antifungal Activities
The synthesis of new pyrazoline and pyrazole derivatives, including those bearing [1,2,4]triazolo[4,3-a]quinazolin-5-ones, highlights the ongoing exploration into compounds with potential antibacterial and antifungal properties. Such research underlines the compound's relevance in developing new antimicrobial agents (Hassan, 2013).
Molecular Modeling and Synthesis for Pharmacological Investigations
Molecular modeling studies alongside synthesis efforts have aimed at discovering new pharmacologically active compounds, including α1-adrenoceptor antagonists. These efforts illustrate the compound's potential application in therapeutic areas requiring vascular modulation, such as hypertension (Abou-Seri et al., 2011).
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-(2-methylpropyl)-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44ClN7O2/c1-20(2)19-36-28(39)23-6-4-5-7-24(23)37-26(32-33-29(36)37)10-11-27(38)31-12-13-34-14-16-35(17-15-34)25-18-22(30)9-8-21(25)3/h8-9,18,20,23-24,29,33H,4-7,10-17,19H2,1-3H3,(H,31,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSOWRXZJVWDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NNC4N3C5CCCCC5C(=O)N4CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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